molecular formula C10H18N4O B13645124 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine

1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13645124
M. Wt: 210.28 g/mol
InChI Key: ZRYRORDOEDRSGZ-UHFFFAOYSA-N
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Description

1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a morpholine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-ethylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the morpholine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a triazole ring instead of a pyrazole ring.

    (4-ethylmorpholin-2-yl)methyl-pent-3-en-1-ylamine: Contains a morpholine ring but different substituents.

Uniqueness

1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

1-[(4-ethylmorpholin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H18N4O/c1-2-13-5-6-15-9(7-13)8-14-4-3-10(11)12-14/h3-4,9H,2,5-8H2,1H3,(H2,11,12)

InChI Key

ZRYRORDOEDRSGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)CN2C=CC(=N2)N

Origin of Product

United States

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